molecular formula C14H12N2O3 B7882806 3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B7882806
M. Wt: 256.26 g/mol
InChI Key: JPPKIGBLVFKOHC-UHFFFAOYSA-N
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Description

The compound 3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one features a benzofuran-1-one core linked via a 2-oxoethyl group to a 1-methyl-1H-pyrazol-4-yl substituent. Its molecular formula is C₁₄H₁₂N₂O₃, with a molar mass of 256.26 g/mol. The benzofuranone moiety contributes to planar rigidity, while the pyrazole ring offers nitrogen-rich heterocyclic functionality, commonly exploited in medicinal chemistry for hydrogen bonding and target interactions.

Properties

IUPAC Name

3-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-16-8-9(7-15-16)12(17)6-13-10-4-2-3-5-11(10)14(18)19-13/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPKIGBLVFKOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-hydroxyacetophenone under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Pyrazole and Benzofuranone Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Pyrazole/Other Heterocycles Benzofuranone Modification Key Features Reference
3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one C₁₄H₁₂N₂O₃ 1-Methyl-1H-pyrazol-4-yl None Compact structure, moderate lipophilicity Target
(3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one C₁₉H₁₅N₃O₂ 3-Methyl, 1-Phenyl, 5-Amino None Enhanced steric bulk; amino group enables H-bonding
3-{2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2-benzofuran-1-one C₁₉H₁₄N₂O₃ Imidazole-1-ylphenyl (replaces pyrazole) Imidazole-phenyl substitution Increased π-π stacking potential; altered N-atom geometry
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one C₂₀H₁₆N₂OS Benzo[d]thiazol-2-yl, phenyl, allyl N/A (different core) Thiazole introduces sulfur atom; allyl enhances reactivity

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Lipophilicity: The target compound’s 1-methylpyrazole group likely confers moderate lipophilicity, favoring membrane permeability.
  • Hydrogen Bonding: The 5-amino group in the phenylpyrazole analog (C₁₉H₁₅N₃O₂) introduces additional H-bond donor/acceptor sites, which could enhance target binding compared to the methyl-only derivative .
  • Imidazole’s dual N-atoms may engage in stronger π-stacking or metal coordination .

Crystallographic and Computational Analysis

  • Electron Density Analysis: Software like Multiwfn () could elucidate electron localization in the benzofuranone and pyrazole moieties, predicting reactive sites.

Pharmacological Potential

  • The target compound’s balance of rigidity and substituent flexibility may optimize binding to ATP pockets or proteases.

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